1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid
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Overview
Description
The compound with the identifier “1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid can be identified using structural similarity searches in databases like PubChem. These compounds may share similar chemical structures and properties, but differ in their specific functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that distinguish it from other similar compounds. This may include differences in reactivity, biological activity, or physical properties.
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique chemical properties and diverse applications make it a valuable subject of study for chemists, biologists, medical researchers, and industrial scientists. Further research and development are needed to fully explore and harness the potential of this compound.
Properties
IUPAC Name |
1-[5-chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4S/c1-2-3-16(24(20,21)22)19-14-10-12(18)6-9-15(14)23-13-7-4-11(17)5-8-13/h4-10,16,19H,2-3H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLENSMYSTIREGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(NC1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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